molecular formula C8H6N2O2 B13147387 Methyl 3-(pyridazin-4-YL)prop-2-ynoate

Methyl 3-(pyridazin-4-YL)prop-2-ynoate

Cat. No.: B13147387
M. Wt: 162.15 g/mol
InChI Key: PNCBEYLYCRHRRO-UHFFFAOYSA-N
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Description

Methyl 3-(pyridazin-4-YL)prop-2-ynoate is an organic compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyridazin-4-YL)prop-2-ynoate typically involves the reaction of pyridazine derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(pyridazin-4-YL)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(pyridazin-4-YL)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(pyridazin-4-YL)prop-2-ynoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propargyl and ester groups allows for unique interactions with biological targets and enables the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

methyl 3-pyridazin-4-ylprop-2-ynoate

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)3-2-7-4-5-9-10-6-7/h4-6H,1H3

InChI Key

PNCBEYLYCRHRRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CN=NC=C1

Origin of Product

United States

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